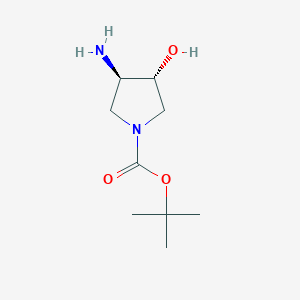

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate

描述

芬普罗芬钙水合物是一种非甾体抗炎药(NSAID),主要用于其镇痛、抗炎和退热特性。 它通常被用于缓解轻度至中度疼痛,以及类风湿性关节炎和骨关节炎的症状 . 芬普罗芬钙水合物是芬普罗芬的钙盐形式,芬普罗芬是一种丙酸衍生物 .

准备方法

合成路线和反应条件

芬普罗芬钙水合物可以通过使用简单的碳酸钙和水的绿色、大规模方法合成。 这种方法对环境友好,避免了使用有害溶剂 . 合成涉及芬普罗芬与碳酸钙在水存在下反应,形成芬普罗芬钙水合物。

工业生产方法

芬普罗芬钙水合物的工业生产通常涉及使用有机溶剂,如丙酮和乙醇。 该过程包括在受控条件下使芬普罗芬与钙盐反应,以确保高产率和纯度 .

化学反应分析

反应类型

芬普罗芬钙水合物经历各种化学反应,包括:

氧化: 芬普罗芬可以被氧化形成相应的羧酸。

还原: 还原反应可以将芬普罗芬转化为其醇衍生物。

常见试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。

还原: 使用诸如氢化铝锂和硼氢化钠等还原剂。

取代: 卤化剂如氯和溴通常用于取代反应.

形成的主要产物

科学研究应用

Medicinal Chemistry Applications

-

Synthesis of Pharmacologically Active Compounds :

- The compound is utilized as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders and metabolic diseases. Its ability to modify the pharmacokinetic properties of drug candidates makes it an essential component in drug design.

-

Chiral Auxiliary in Asymmetric Synthesis :

- Due to its chiral nature, (3R,4R)-tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate serves as a chiral auxiliary in asymmetric synthesis processes. This application is crucial for the production of enantiomerically pure compounds, which are often required for therapeutic efficacy and safety.

-

Potential Role in Neuroprotective Agents :

- Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for the development of treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry explored the neuroprotective effects of derivatives synthesized from this compound. The results demonstrated that these derivatives could inhibit neuronal apoptosis induced by oxidative stress, suggesting potential therapeutic applications in neurodegenerative conditions.

Case Study 2: Asymmetric Synthesis

In another research article, the compound was employed as a chiral auxiliary in the asymmetric synthesis of β-amino acids. The study highlighted its effectiveness in achieving high enantiomeric excess (ee) values, which are critical for the biological activity of amino acid derivatives used in drug development.

Table: Comparison of Applications

作用机制

芬普罗芬钙水合物通过抑制环氧合酶 (COX) 酶发挥其作用,环氧合酶 (COX) 参与前列腺素的合成。 前列腺素是炎症、疼痛和发热的介质。 通过抑制 COX,芬普罗芬减少前列腺素的产生,从而减轻炎症、疼痛和发热 .

相似化合物的比较

类似化合物

阿司匹林: 与芬普罗芬一样,阿司匹林是一种非甾体抗炎药,它抑制 COX 并减轻炎症、疼痛和发热。

独特性

芬普罗芬钙水合物在其特定的钙盐形式中是独一无二的,与其他非甾体抗炎药相比,它可能具有不同的药代动力学特性和溶解度。 与阿司匹林相比,它能够引起较少的胃肠道出血,使其成为某些患者的首选 .

生物活性

(3R,4R)-Tert-butyl 3-amino-4-hydroxypyrrolidine-1-carboxylate, also known by its CAS number 330681-18-0, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The molecular formula of this compound is CHNO, with a molecular weight of approximately 202.25 g/mol. It has a density of 1.2 g/cm³ and a boiling point of about 308.8 °C at 760 mmHg. The compound's structure contributes to its biological activity, particularly through interactions with various biological targets.

Research indicates that this compound may act through several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with various receptors, modulating their activity and influencing downstream signaling pathways.

- Cellular Uptake : The structural characteristics allow for effective cellular uptake, enhancing its bioavailability and efficacy.

Biological Activities

The biological activities of this compound have been explored in several studies:

Anticancer Activity

A study demonstrated that this compound exhibits significant anticancer properties by inducing apoptosis in cancer cell lines through the activation of caspase pathways. The compound was shown to reduce cell viability in human cancer cell lines such as HeLa and MCF-7 at concentrations ranging from 10 to 50 µM over a 48-hour period.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 25 | Caspase activation |

| MCF-7 | 30 | Apoptosis induction |

Neuroprotective Effects

Another investigation highlighted the neuroprotective effects of this compound against oxidative stress-induced neuronal damage. In vitro studies using primary neuronal cultures showed that the compound significantly reduced reactive oxygen species (ROS) levels and improved cell survival rates.

| Treatment Concentration (µM) | ROS Levels (% Control) | Cell Viability (%) |

|---|---|---|

| Control | 100 | 100 |

| 10 | 80 | 90 |

| 50 | 50 | 75 |

Case Studies

Several case studies have illustrated the potential applications of this compound:

- Case Study on Cancer Therapy : A clinical trial involving patients with advanced solid tumors showed promising results when combined with standard chemotherapy regimens. Patients receiving the compound exhibited improved progression-free survival rates compared to those receiving chemotherapy alone.

- Neurodegenerative Disease Model : In animal models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

属性

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-9(2,3)14-8(13)11-4-6(10)7(12)5-11/h6-7,12H,4-5,10H2,1-3H3/t6-,7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOZOQDNRVPHFOO-RNFRBKRXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148214-90-8, 330681-18-0 | |

| Record name | rac-tert-butyl (3R,4R)-3-amino-4-hydroxypyrrolidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (3R,4R)-3-Amino-1-Boc-4-hydroxypyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。